N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4S/c15-10-3-4-13(12(16)7-10)22(18,19)17-8-11-9-20-14(21-11)5-1-2-6-14/h3-4,7,11,17H,1-2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOSRRGZMWSHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with 2,4-difluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Motifs
(a) N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide
- Structure: Shares the 1,4-dioxaspiro[4.4]nonane core but substitutes the sulfonamide with an ethanediamide group and a nitrobenzene moiety.
- Molecular Weight : 349.34 g/mol (C₁₆H₁₉N₃O₆) .
- The ethanediamide linkage introduces hydrogen-bonding capacity distinct from sulfonamide’s sulfonyl group.
(b) 3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine
- Structure : A spirocyclic dioxane (1,4-dioxaspiro[4.5]decane ) with a propargylamine side chain.
- Synthesis : Prepared via alkyne-functionalized intermediates, differing from sulfonamide coupling .
- Key Differences: The larger spiro ring (4.5 vs. The alkyne group offers click chemistry utility absent in the target compound.
Sulfonamide Derivatives with Heterocyclic Cores
(a) N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c)
- Structure : Features a 1,4-diazepane ring instead of a spirocyclic dioxolane.
- Molecular Weight : 379.90 g/mol (C₁₈H₂₂ClN₃O₂S) .
- Key Differences : The diazepane ring introduces conformational flexibility and basic nitrogen atoms, which may enhance water solubility but reduce metabolic stability compared to the dioxaspiro system.
(b) 4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide (10j)
- Structure: Contains a 4-methyl-1,4-diazepane ring and a monofluorinated benzene.
- Molecular Weight : 377.48 g/mol (C₁₉H₂₄FN₃O₂S) .
- Key Differences: The methyl group on the diazepane modulates lipophilicity, while monofluorination (vs. 2,4-difluoro) reduces electronic effects on the aromatic ring.
Functional and Pharmacokinetic Comparisons
Biological Activity
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide is a synthetic compound characterized by its unique spirocyclic structure and sulfonamide functional group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure
The compound features a complex structure that includes a spirocyclic moiety, which is known to influence its biological interactions. The presence of the difluorobenzene and sulfonamide groups enhances its chemical reactivity and potential binding affinity to biological targets.
Chemical Formula: C15H20F2N2O5S
Molecular Weight: 398.40 g/mol
CAS Number: 1432680-69-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique conformational flexibility, enabling the compound to fit into various binding sites on target proteins. This can lead to modulation of enzymatic activity or receptor signaling pathways.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity. The sulfonamide moiety can inhibit bacterial growth by interfering with folate synthesis, a crucial metabolic pathway in bacteria.
- Case Study: A study evaluating various sulfonamides found that compounds similar in structure to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The potential anticancer properties of this compound are under investigation, particularly regarding its ability to induce apoptosis in cancer cells.
- Research Findings: Preliminary studies have shown that derivatives of sulfonamides can inhibit tumor growth through multiple mechanisms, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.
Comparative Analysis
A comparison of this compound with other similar compounds highlights its unique structural features that may contribute to enhanced biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl) sulfonamide | Simple aryl group | Moderate antibacterial |
| N-(3-chlorophenyl) sulfonamide | Chlorinated aryl group | Anticancer properties |
| This compound | Spirocyclic structure + difluorobenzene | Potentially high antibacterial & anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
